Comparative Bioactivity: Selective CK2 Kinase Inhibition Profile
In a study evaluating a series of pyridazine and deoxynucleoside derivatives, 4-bromo-6-chloropyridazin-3-one and its 2'-deoxyribonucleoside analog were the only compounds among the tested set to exhibit detectable inhibition of CK2 kinase [1]. The parent compound, 4-bromo-6-chloropyridazin-3-one, showed modest inhibition, while other pyridazine bases and nucleosides were inactive [1].
| Evidence Dimension | Inhibition of CK2 kinase activity |
|---|---|
| Target Compound Data | Modest inhibition (quantitative IC50 not provided) |
| Comparator Or Baseline | Other studied pyridazines and deoxynucleosides (e.g., unsubstituted pyridazinones) |
| Quantified Difference | Only active compound in the series (qualitative difference) |
| Conditions | In vitro CK2 kinase assay |
Why This Matters
This unique bioactivity profile makes 4-bromo-6-chloropyridazin-3(2H)-one a non-redundant chemical probe for investigating CK2-related pathways, as closely related analogs are inactive.
- [1] Kazimierczuk, Z., Kamiński, J., & Meggio, F. (2006). Studies on Improved Synthesis of 2'-Deoxyribonucleosides of Pyridazine Derivatives. Collection of Czechoslovak Chemical Communications, 71(6), 889-898. https://doi.org/10.1135/cccc20060889 View Source
